molecular formula C18H14O4 B2429998 Dimethyl fluoren-9-ylidene malonate CAS No. 119292-75-0

Dimethyl fluoren-9-ylidene malonate

Cat. No.: B2429998
CAS No.: 119292-75-0
M. Wt: 294.306
InChI Key: UFHINYVCUGACPJ-UHFFFAOYSA-N
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Description

Dimethyl fluoren-9-ylidene malonate is an organic compound with the chemical formula C18H14O4. It is characterized by the presence of a fluorenylidene group attached to a malonate ester. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including chemistry and materials science.

Biochemical Analysis

Cellular Effects

Dimethyl fluoren-9-ylidene malonate may have potential cellular effects. For instance, malonate, a related compound, has been shown to promote adult cardiomyocyte proliferation and heart regeneration

Molecular Mechanism

The molecular mechanism of this compound is not well established. This inhibition can lead to a metabolic shift from oxidative phosphorylation to glucose metabolism in the adult heart .

Temporal Effects in Laboratory Settings

Related compounds such as malonate have been shown to have temporal effects, such as promoting cardiomyocyte proliferation and heart regeneration over time .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are not well documented. Related compounds such as malonate have been studied in animal models. For instance, malonate was shown to promote adult cardiomyocyte proliferation and heart regeneration in a rat model during advancing type 2 diabetes .

Metabolic Pathways

The metabolic pathways involving this compound are not well established. Malonate, a related compound, is known to be involved in the Krebs cycle, where it can inhibit succinate dehydrogenase (SDH), leading to a metabolic shift .

Transport and Distribution

Malonate, a related compound, is known to be transported by the anion-exchange band 3 protein in human red blood cells .

Subcellular Localization

The subcellular localization of this compound is not well established. Related compounds such as malonate are known to be involved in mitochondrial processes, suggesting potential mitochondrial localization .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl fluoren-9-ylidene malonate can be synthesized through several methods. One common approach involves the reaction of fluorenone with dimethyl malonate in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds via a Knoevenagel condensation, forming the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of catalysts and controlled temperature and pressure conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Dimethyl fluoren-9-ylidene malonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives.

    Reduction: Reduction reactions can convert the fluorenylidene group to a fluorenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the malonate ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

Dimethyl fluoren-9-ylidene malonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A simpler ester with similar reactivity but lacking the fluorenylidene group.

    Fluorenone: Contains the fluorenylidene group but lacks the malonate ester functionality.

    Diethyl fluoren-9-ylidene malonate: Similar structure but with ethyl esters instead of methyl esters.

Uniqueness

Dimethyl fluoren-9-ylidene malonate is unique due to the combination of the fluorenylidene group and malonate ester functionality. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

5,5-dimethylspiro[1,3-dioxane-2,9'-fluorene]-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c1-17(2)15(19)21-18(22-16(17)20)13-9-5-3-7-11(13)12-8-4-6-10-14(12)18/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHINYVCUGACPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)OC2(C3=CC=CC=C3C4=CC=CC=C42)OC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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